molecular formula C11H13ClF3N B13560264 (R)-cyclopropyl[3-(trifluoromethyl)phenyl]methanamine hydrochloride

(R)-cyclopropyl[3-(trifluoromethyl)phenyl]methanamine hydrochloride

Cat. No.: B13560264
M. Wt: 251.67 g/mol
InChI Key: AEYXRMSWSQYWIG-HNCPQSOCSA-N
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Description

®-cyclopropyl[3-(trifluoromethyl)phenyl]methanamine hydrochloride is a chiral amine compound with significant applications in various fields, including pharmaceuticals and organic synthesis. The presence of the trifluoromethyl group enhances its chemical stability and biological activity, making it a valuable intermediate in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-cyclopropyl[3-(trifluoromethyl)phenyl]methanamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 3-(trifluoromethyl)benzaldehyde.

    Cyclopropanation: The aldehyde undergoes cyclopropanation using a suitable reagent such as diazomethane or a cyclopropanation catalyst.

    Reductive Amination: The cyclopropyl derivative is then subjected to reductive amination with an appropriate amine source to introduce the amine group.

    Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of ®-cyclopropyl[3-(trifluoromethyl)phenyl]methanamine hydrochloride often employs optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound to its corresponding alcohol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the trifluoromethyl group, using reagents like sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium azide, thiols, polar aprotic solvents.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Azides, thiols derivatives.

Scientific Research Applications

®-cyclopropyl[3-(trifluoromethyl)phenyl]methanamine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Serves as a probe in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions.

    Medicine: Acts as an intermediate in the synthesis of drugs targeting neurological disorders and infectious diseases.

    Industry: Utilized in the production of specialty chemicals and materials with enhanced properties due to the trifluoromethyl group.

Mechanism of Action

The mechanism of action of ®-cyclopropyl[3-(trifluoromethyl)phenyl]methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, leading to potent biological effects. The compound may modulate enzymatic activity or receptor signaling pathways, resulting in therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(trifluoromethyl)benzylamine hydrochloride
  • ®-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine
  • ®-1-[3-(trifluoromethyl)phenyl]ethanol

Uniqueness

®-cyclopropyl[3-(trifluoromethyl)phenyl]methanamine hydrochloride stands out due to its unique cyclopropyl group, which imparts additional rigidity and stability to the molecule. This structural feature enhances its chemical and biological properties, making it a valuable compound in various applications.

Properties

Molecular Formula

C11H13ClF3N

Molecular Weight

251.67 g/mol

IUPAC Name

(R)-cyclopropyl-[3-(trifluoromethyl)phenyl]methanamine;hydrochloride

InChI

InChI=1S/C11H12F3N.ClH/c12-11(13,14)9-3-1-2-8(6-9)10(15)7-4-5-7;/h1-3,6-7,10H,4-5,15H2;1H/t10-;/m1./s1

InChI Key

AEYXRMSWSQYWIG-HNCPQSOCSA-N

Isomeric SMILES

C1CC1[C@H](C2=CC(=CC=C2)C(F)(F)F)N.Cl

Canonical SMILES

C1CC1C(C2=CC(=CC=C2)C(F)(F)F)N.Cl

Origin of Product

United States

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